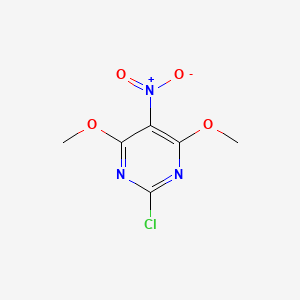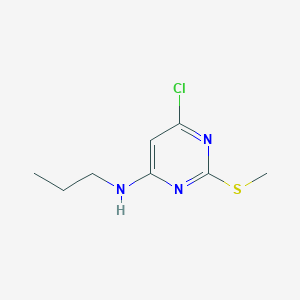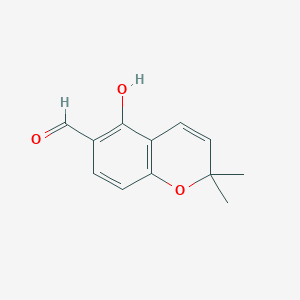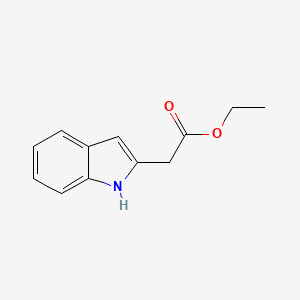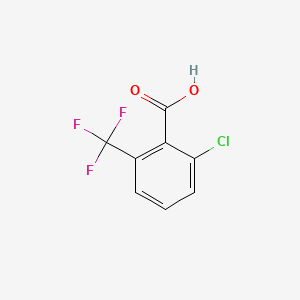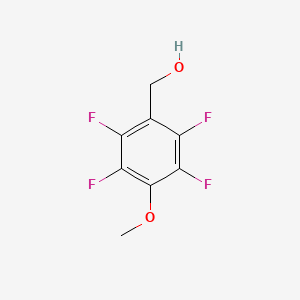
4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol
Vue d'ensemble
Description
“4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol” is a common organic compound used as a protecting group in organic synthesis reactions . It has a CAS number of 83282-91-1 .
Synthesis Analysis
The compound can be synthesized from 2,3,5,6-tetrachloroterephthalonitrile through fluorination, hydrolysis, acylation, reduction, and dehydroxylation reactions . This technology has a short synthesis route, high synthesis yield, and low pollution, making it suitable for industrialization .
Molecular Structure Analysis
The molecular formula of “4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol” is C9H8F4O2 . Its molecular weight is 224.15 .
Chemical Reactions Analysis
“4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol” is used as a reagent in the synthesis of Metofluthrin, a potent new synthetic pyrethroid with high vapor activity against mosquitos .
Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 214.2±35.0 °C at 760 mmHg . The flash point is 106.8±22.5 °C . The vapor pressure is 0.1±0.4 mmHg at 25°C .
Applications De Recherche Scientifique
Application 1: Synthesis of Metofluthrin
- Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol is used as a reagent in the synthesis of Metofluthrin . Metofluthrin is a potent new synthetic pyrethroid with high vapor activity against mosquitos .
- Methods of Application or Experimental Procedures : The synthesis of 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol was achieved from 2,3,5,6-tetrachloroterephthalonitrile through fluorination, hydrolization, acylation, reduction, and dehydroxylation reactions .
- . This technology has short synthesis route, high synthesis yield, and low pollution, making it suitable for industrialization .
Application 2: Estimating Household Exposure to Pyrethroids
- Summary of the Application : 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is used as a urinary biomarker for monitoring exposure to metofluthrin, a fluorine-containing pyrethroid, in exposed rats .
- Methods of Application or Experimental Procedures : The household exposure to pyrethroids was examined by measuring urinary pyrethroid metabolites in children and the airborne pyrethroids in their residences .
- Results or Outcomes : The study demonstrated widespread exposure to transfluthrin, metofluthrin, profluthrin, and bifenthrin in a sample of Japanese children .
Application 3: Hydroxyl Protection
- Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol is used as a protecting group for hydroxyl groups in organic synthesis .
- Methods of Application or Experimental Procedures : The hydroxyl group of a compound is reacted with 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol in the presence of a catalyst to form a protected derivative .
- Results or Outcomes : The protected derivative can then be used in further reactions without the hydroxyl group participating, and the protecting group can be removed afterwards to regenerate the hydroxyl group .
Application 4: Fluorination Reagent
- Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol can be used as a fluorination reagent .
- Methods of Application or Experimental Procedures : The compound to be fluorinated is reacted with 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol under suitable conditions to introduce fluorine atoms into the molecule .
- Results or Outcomes : The fluorinated compound can have different properties compared to the original compound, such as increased stability or altered reactivity .
Application 5: Hydroxyl Protection
- Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol is used as a protecting group for hydroxyl groups in organic synthesis .
- Methods of Application or Experimental Procedures : The hydroxyl group of a compound is reacted with 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol in the presence of a catalyst to form a protected derivative .
- Results or Outcomes : The protected derivative can then be used in further reactions without the hydroxyl group participating, and the protecting group can be removed afterwards to regenerate the hydroxyl group .
Application 6: Fluorination Reagent
- Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol can be used as a fluorination reagent .
- Methods of Application or Experimental Procedures : The compound to be fluorinated is reacted with 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol under suitable conditions to introduce fluorine atoms into the molecule .
- Results or Outcomes : The fluorinated compound can have different properties compared to the original compound, such as increased stability or altered reactivity .
Safety And Hazards
The compound is classified as a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEGXOUIWJIPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474837 | |
| Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol | |
CAS RN |
35175-79-2 | |
| Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

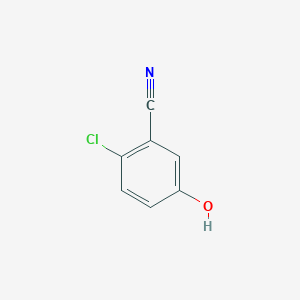
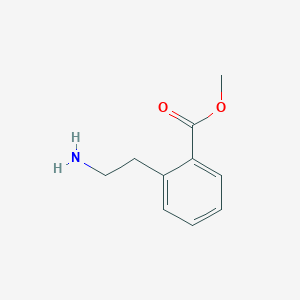
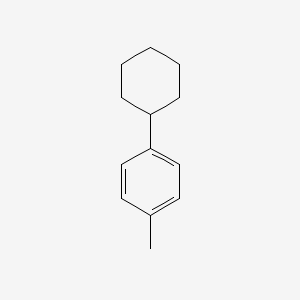
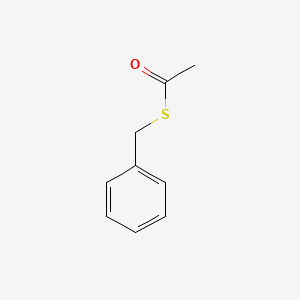
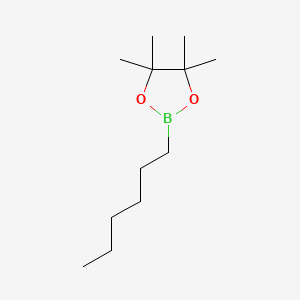
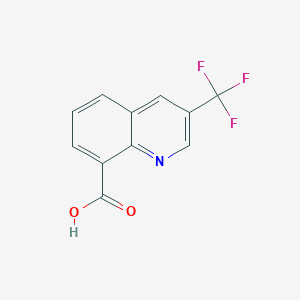
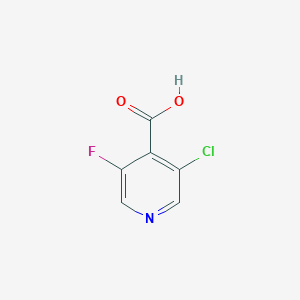
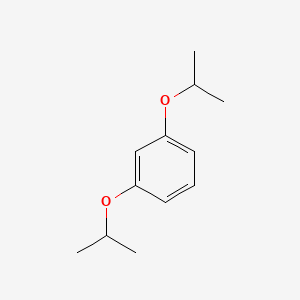
![Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1589080.png)
